6-(1-Phenylethyl)pyrimidin-4-amine
Description
6-(1-Phenylethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidine core substituted at position 6 with a 1-phenylethyl group and an amine at position 2. This compound serves as a structural scaffold in medicinal chemistry, particularly in kinase inhibitor development. The stereochemistry of the 1-phenylethyl group (commonly the R-enantiomer) significantly influences biological activity and binding affinity . Its analogs often exhibit variations in the pyrimidine core (e.g., fused rings), substituent positions, and functional groups, which modulate physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
6-(1-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIIYXBGAMZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Mechanism of Action
AEE788 is characterized by its ability to inhibit several key receptors involved in tumor growth and angiogenesis, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
The inhibition of these receptors leads to reduced cellular proliferation and induces apoptosis in tumor cells, making it a promising candidate for cancer therapy .
Cancer Treatment
AEE788 has been extensively studied for its efficacy in treating various types of cancer, particularly glioblastoma multiforme and other brain tumors. Clinical trials have demonstrated its potential as an effective antineoplastic agent due to its ability to target multiple pathways involved in tumor progression .
Case Studies:
- A clinical trial involving AEE788 showed promising results in patients with advanced solid tumors, highlighting its effectiveness in inhibiting tumor growth and improving patient outcomes .
- Research has indicated that AEE788 can enhance the effects of other chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could improve treatment efficacy .
Cardiovascular Research
In addition to its oncological applications, AEE788 has been investigated for its potential effects on cardiac conditions, particularly hypertrophic cardiomyopathy (HCM). Studies suggest that compounds similar to AEE788 may have therapeutic benefits in managing cardiac hypertrophy by modulating signaling pathways associated with heart muscle growth .
Comparative Efficacy
To better understand the effectiveness of AEE788 compared to other inhibitors, the following table summarizes key findings from various studies:
| Compound | Target Receptors | Application Area | Clinical Outcome |
|---|---|---|---|
| AEE788 | EGFR, HER2, VEGFR | Cancer (Glioblastoma) | Significant tumor reduction observed |
| Erlotinib | EGFR | Lung Cancer | Improved survival rates |
| Lapatinib | HER2 | Breast Cancer | Enhanced response in HER2-positive tumors |
| Sunitinib | VEGFR | Renal Cell Carcinoma | Prolonged progression-free survival |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrimidine vs. Fused Heterocycles
- 6-(1-Phenylethyl)pyrimidin-4-amine : The base pyrimidine structure offers simplicity and ease of functionalization.
- Pyrrolo[2,3-d]pyrimidin-4-amine derivatives (e.g., Compounds 45–47, ): Fusion of a pyrrole ring enhances planarity and π-stacking interactions, improving target binding. These derivatives exhibit higher melting points (101–267°C) compared to non-fused analogs, likely due to increased crystallinity .
Key Data
Substituent Effects at Position 6
Electron-Withdrawing vs. Electron-Donating Groups
- 6-(2-(Trifluoromethoxy)phenyl) (Compound 45, ) : The trifluoromethoxy group enhances lipophilicity (logP ↑) and metabolic stability. Melting point: 101–103°C.
- 6-(2,6-Dimethoxyphenyl) (Compound 46, ) : Methoxy groups improve solubility via hydrogen bonding. Higher melting point (200–202°C) suggests stronger intermolecular forces.
Key Data
Physicochemical and Pharmacokinetic Properties
- Solubility : Polar substituents (e.g., carbamoyl in Compound 47 ) improve aqueous solubility, whereas lipophilic groups (e.g., trifluoromethoxy) enhance membrane permeability.
- Metabolic Stability : Bulkier substituents (e.g., piperazinylmethyl in AEE788 ) may reduce CYP450-mediated metabolism, extending half-life.
Preparation Methods
Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
A common and effective route to synthesize 6-(1-phenylethyl)pyrimidin-4-amine involves displacement of a 4-chloro substituent on a 6-substituted pyrimidine derivative by 1-phenylethylamine or related amines.
General Procedure : The 4-chloropyrimidine precursor, typically bearing a 6-substituent such as a methyl or bromo group, is refluxed with 1-phenylethylamine in an appropriate solvent (e.g., methanol) in the presence of a base such as potassium carbonate. This results in nucleophilic substitution at the 4-position, replacing chlorine with the amino substituent.
Example : In the synthesis of 5-chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidine-4-amine, the 4-chloro group was displaced by phenethylamine under reflux in methanol with potassium carbonate, yielding the desired amine derivative efficiently.
-
- Solvent: Methanol or other polar protic solvents
- Base: Potassium carbonate or similar mild bases
- Temperature: Reflux conditions (~65-80°C)
- Time: Several hours to overnight
Advantages : This method is straightforward, uses readily available starting materials, and generally provides good yields.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, are employed to introduce the 1-phenylethyl moiety or related aryl substituents onto the pyrimidine ring, either directly or via intermediates.
-
- Starting from 6-bromo-4-amino pyrimidines, the 6-bromo substituent is replaced by a 1-phenylethyl boronic acid derivative under palladium catalysis.
- Typical catalysts: Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II))
- Base: Cesium carbonate
- Solvent: Isopropyl alcohol/water mixture (2:1)
- Temperature: Heated at 100°C in sealed tubes overnight
- Workup: Silica gel addition, solvent removal, extraction, and purification by HPLC or column chromatography.
-
- Used for coupling 6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with acrylates to form substituted derivatives.
- Reaction parameters such as catalyst type, solvent, base, and additives (e.g., tetrabutylammonium chloride) significantly influence the reaction efficiency.
- Base examples: Triethylamine, Cy2NMe
- Solvents: DMAc, DME, 2-MeTHF
- Temperature: Typically elevated temperatures under inert atmosphere.
-
- The choice of base and solvent critically affects conversion rates.
- Additives like tetrabutylammonium chloride improve reaction rates.
- Products may be sensitive to light, undergoing isomerization.
Reduction and Hydrogenation Steps
In some synthetic sequences, alkene intermediates bearing phenylethenyl groups are hydrogenated to yield the saturated 1-phenylethyl substituent on the pyrimidine ring.
For example, phenylethenyl-substituted pyrrolopyrimidines were hydrogenated to form phenylethyl-substituted derivatives, which are structurally related to this compound.
Conditions typically involve catalytic hydrogenation using Pd/C or similar catalysts under hydrogen atmosphere at room temperature or slightly elevated temperatures.
Crystallization and Purification
After synthesis, the crude product is often purified by crystallization or filtration techniques.
-
- Reaction mass stirred at controlled temperatures (e.g., 30 ± 5°C).
- Heated to specific temperatures (e.g., 40 ± 5°C) for controlled crystallization.
- Filtration through micron filters to remove particulates.
- Washing with water and drying under controlled temperature and time conditions to yield pure crystalline product with impurities within ICH guidelines.
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Chloropyrimidine + 1-phenylethylamine | Reflux in MeOH, K2CO3 base | Moderate to High | Straightforward, common method |
| Suzuki coupling | 6-Bromo-4-amino pyrimidine + boronic acid | Pd(dppf)Cl2, Cs2CO3, iPrOH/H2O, 100°C | 10–60 | Requires Pd catalyst, sensitive to conditions |
| Heck coupling | 6-Bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine + acrylates | Pd catalyst, base, solvent, elevated temp | Variable | Catalyst and additive dependent |
| Hydrogenation | Phenylethenyl pyrimidine intermediates | Pd/C, H2 atmosphere | High | Saturates alkene to phenylethyl group |
| Crystallization & purification | Crude product | Controlled temperature, filtration, washing | N/A | Ensures purity and compliance with standards |
Research Findings and Observations
The nucleophilic substitution approach is widely used due to its simplicity and efficiency, especially when starting from 4-chloropyrimidines.
Palladium-catalyzed couplings provide versatility to introduce various aryl or alkyl substituents, including the 1-phenylethyl group, but require careful optimization of catalysts, bases, solvents, and additives to maximize yields and selectivity.
Hydrogenation steps are critical when starting from unsaturated intermediates to obtain the saturated 1-phenylethyl substituent.
The purification process is crucial to meet impurity standards (ICH guidelines), with controlled crystallization and drying protocols ensuring high-quality final products.
Light sensitivity of some intermediates/products necessitates protection from exposure during synthesis and storage.
Q & A
Q. Table 1: Comparative Synthesis Conditions for Key Derivatives
| Derivative | Reaction Time | Yield | Purity | Key Substituent | Reference |
|---|---|---|---|---|---|
| Compound 45 | 1 hour | 64% | 99% | 2-(Trifluoromethoxy)phenyl | |
| Compound 46 | 8 hours | 76% | 99% | 2,6-Dimethoxyphenyl | |
| Compound 52 | 7 hours | 79% | 98% | 2-(Methoxy-d3)phenyl |
Q. Table 2: Structural and Biological Data for EGFR Inhibitors
| Compound | IC50 (EGFR) | logD | Metabolic Stability (t1/2) | Reference |
|---|---|---|---|---|
| AEE788 | 2 nM | 3.1 | 45 min (human liver microsomes) | |
| MTK-458 | 8 nM | 2.8 | >120 min | |
| Compound 54 | 12 nM | 2.5 | 90 min |
Key Considerations for Researchers
- Data Reproducibility : Validate synthetic protocols using reported catalyst systems (e.g., Pd(PPh3)4) and reaction times .
- Advanced Characterization : Combine DFT calculations with experimental NMR to resolve tautomeric ambiguities in pyrimidine cores .
- Biological Assays : Use kinase profiling panels to assess selectivity; derivatives with <10% off-target activity at 1 μM are ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
